3'-Azido-2',3'-dideoxy-5-methylcytidine

説明

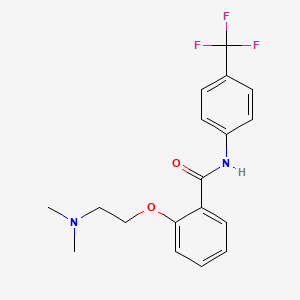

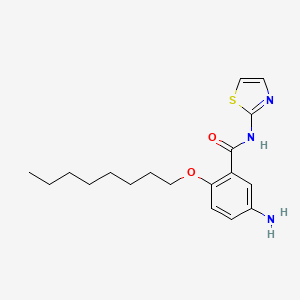

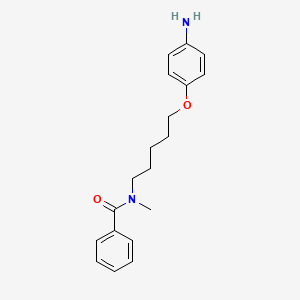

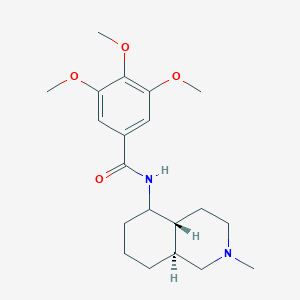

3’-Azido-2’,3’-dideoxy-5-methylcytidine (AzddMeC, CS-92) is a nucleoside analog with structural similarities to both 3’-azido-3’-deoxythymidine (AZT) and 2’,3’-dideoxycytidine (ddC). It has been shown to be a potent and selective inhibitor of human immunodeficiency virus type 1 in vitro .

Molecular Structure Analysis

The molecular formula of 3’-Azido-2’,3’-dideoxy-5-methylcytidine is C10H14N6O3. Its average mass is 266.257 Da and its monoisotopic mass is 266.112732 Da .Chemical Reactions Analysis

The pharmacokinetics of AzddMeC were characterized following intravenous and oral administration of 60 mg/kg of the compound to male rhesus monkeys. AZT was found to be a major metabolite of AzddMeC in monkeys. Renal excretion of unchanged nucleoside and metabolic deamination yielding AZT were the primary routes of AzddMeC clearance .科学的研究の応用

Antiviral Activity

3'-Azido-2',3'-dideoxy-5-methylcytidine, also known as AzddMeC, has demonstrated significant antiviral properties. This compound, along with its derivatives, shows marked anti-HIV activity, comparable to that of AZT (Loakes et al., 1995)(Loakes et al., 1995). Moreover, its potent inhibition against human immunodeficiency virus (HIV) replication has been documented in various studies (Schinazi et al., 1990)(Schinazi et al., 1990).

Metabolism Studies

Studies have also focused on the metabolic and catabolic disposition of AzddMeC. For instance, research in isolated rat hepatocytes suggests enzymatic reduction to a 3'-amino derivative as a general catabolic pathway for such nucleosides (Cretton et al., 1992)(Cretton et al., 1992). Pharmacokinetic studies in animals have been conducted to understand the drug's behavior in biological systems (Boudinot et al., 1990)(Boudinot et al., 1990).

Comparative Studies

Comparative research has been carried out to evaluate the efficacy of AzddMeC against other viruses. It has been identified as a potent inhibitor of hepatitis B virus DNA polymerase and shows selectivity over cellular DNA polymerases (Matthes et al., 1991)(Matthes et al., 1991).

Structural Analysis and Design

The compound's structure has been a subject of interest, influencing the design of nucleoside analogues for antiviral therapies. Research in this area includes the synthesis of various analogues and assessing their antiviral activity (Lin et al., 1987)(Lin et al., 1987).

Prodrug Development

There has been significant work in developing prodrugs of AzddMeC, aiming to improve its pharmacokinetic properties and enhance its efficacy as an antiviral agent (Parang et al., 2000)(Parang et al., 2000).

Synthesis and Biological Activity

The synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine and its analogues, along with their biological evaluation, has been a key area of research. These studies contribute to understanding the compound's antineoplastic and antiviral activities (Lin & Mancini, 1983)(Lin & Mancini, 1983).

Antiviral Mechanisms

Research has also focused on understanding the mechanisms through which 3'-Azido-2',3'-dideoxy-5-methylcytidine exerts its antiviral effects, particularly against HIV. This involves studying its interaction with viral enzymes and its inhibition of viral replication (Ono et al., 1989)(Ono et al., 1989).

特性

IUPAC Name |

4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSDAHQGNUAEBC-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236164 | |

| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Azido-2',3'-dideoxy-5-methylcytidine | |

CAS RN |

87190-79-2 | |

| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。